5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-
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Overview
Description
5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- is a chemical compound known for its microbicidal properties. It is commonly referred to as Isotianil and is used primarily in agricultural applications to protect crops from fungal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- involves reacting 3,4-dichloroisothiazole-5-carbonyl chloride with anthranilamide. This reaction is typically carried out in the absence of solvents to minimize waste and improve yield . The reaction conditions are optimized to ensure high purity and minimal by-products, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound focuses on reducing waste materials such as solvents and diluents. The process is designed to be carried out in stainless steel vessels or Cr-Ni-Mo alloy pressure filters or centrifuges, which can tolerate the corrosive nature of the reaction . This method ensures high yield and purity, meeting the requirements for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isomers or derivatives of the original compound, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agricultural chemicals to protect crops from fungal diseases.
Mechanism of Action
The mechanism of action of 5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- involves its interaction with microbial cells. It disrupts the growth and reproduction of fungi by interfering with their cellular processes. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein production .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide:
5-Isothiazolecarboxamide, 3,4-dichloro-N-(2-cyanophenyl): Another compound with similar chemical structure and uses.
Uniqueness
What sets 5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro- apart from similar compounds is its high efficacy and low environmental impact. Its ability to be produced with minimal waste and high purity makes it a preferred choice in industrial applications .
Properties
CAS No. |
642474-94-0 |
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Molecular Formula |
C11H7Cl2N3O2S |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-7-8(19-16-9(7)13)11(18)15-6-4-2-1-3-5(6)10(14)17/h1-4H,(H2,14,17)(H,15,18) |
InChI Key |
VSCBEYLFHZIKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C(=NS2)Cl)Cl |
Origin of Product |
United States |
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